

Commercial Suppliers of D942 Compound: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	D942	
Cat. No.:	B1666018	Get Quote

For researchers, scientists, and drug development professionals, obtaining high-purity research compounds is a critical first step in any experimental workflow. The compound **D942**, a known indirect activator of AMP-activated protein kinase (AMPK), is available from several commercial suppliers specializing in research chemicals. This document provides a guide to these suppliers, detailed application notes on the compound's mechanism of action, and experimental protocols for its use in laboratory settings.

Commercial Availability

D942 is marketed by a number of reputable suppliers of chemical reagents for life science research. Researchers can acquire this compound from the following sources:

Supplier	Product Name	Catalog Number
MedChemExpress	D942	HY-101053
Cayman Chemical	AMPK activator (D942)	14867
Ambeed	D942	A101387
DC Chemicals	AMPK activator D942	DC8942



Note: Product availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Application Notes

Compound **D942**: A Furancarboxylic Acid Derivative and Indirect AMPK Activator

D942 is a cell-permeable furancarboxylic acid derivative that functions as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Its mechanism of action is primarily attributed to the partial inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition leads to a decrease in the ATP:AMP ratio within the cell, which in turn allosterically activates AMPK.

Activated AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. Key downstream effects of **D942**-mediated AMPK activation include:

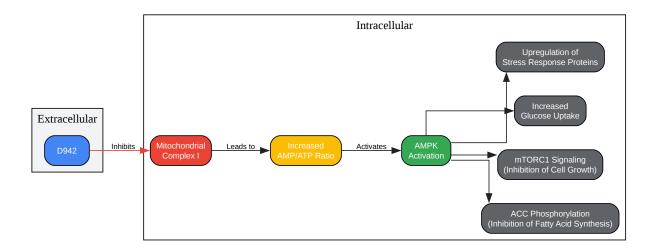
- Increased Glucose Uptake: Promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, enhancing glucose uptake into cells.
- Phosphorylation of Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates
 ACC, a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipid production.
- Downregulation of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[2]
- Upregulation of Stress Response Proteins: Studies in tardigrades have shown that D942
 treatment upregulates proteins associated with oxidative stress response, such as
 glutathione S-transferase and pirin-like protein.[1]
- Downregulation of Protein Phosphatase 2A (PP2A): D942 has been observed to downregulate the 65-kDa regulatory subunit A alpha isoform of serine/threonine-protein phosphatase 2A.[1]

Due to its role in cellular energy regulation and stress response, **D942** is a valuable tool for research in areas such as metabolic disorders, cancer biology, and stress physiology. For instance, it has been shown to inhibit the growth of multiple myeloma cells.[1][2]



Signaling Pathways and Experimental Workflows

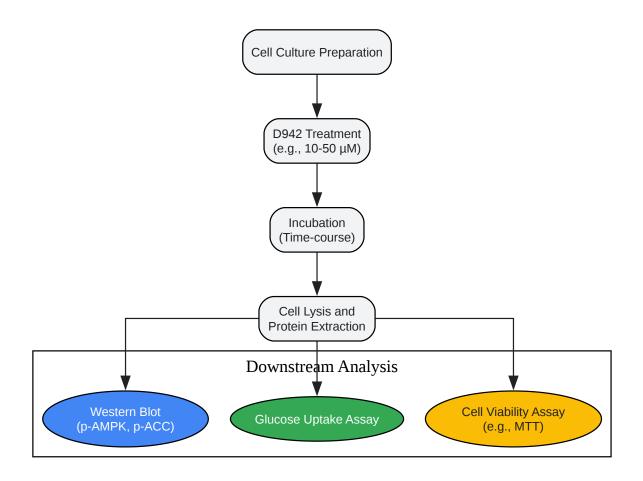
To visually represent the mechanisms and experimental procedures involving **D942**, the following diagrams are provided in DOT language.



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Caption: **D942** Signaling Pathway.





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Caption: **D942** Experimental Workflow.

Experimental Protocols

Protocol: In Vitro AMPK Activation Assay Using **D942**

This protocol provides a general framework for assessing the activation of AMPK in a mammalian cell line following treatment with **D942**.

- 1. Materials and Reagents:
- **D942** compound
- Mammalian cell line of interest (e.g., HeLa, HEK293, C2C12 myotubes)



- Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for Western blotting
- 2. Cell Culture and Treatment:
- Plate cells at a suitable density in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Prepare a stock solution of D942 in DMSO. A typical stock concentration is 10-50 mM.
- On the day of the experiment, dilute the **D942** stock solution in a fresh culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 μM). Include a vehicle control (DMSO) at the same final concentration as the highest **D942** treatment.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of D942.
- Incubate the cells for the desired time period (e.g., 1, 4, 12, 24 hours).



3. Protein Extraction:

- After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (protein extract) to a new tube.
- 4. Protein Quantification and Western Blotting:
- Determine the protein concentration of each sample using a BCA protein assay.
- Normalize the protein concentrations of all samples with lysis buffer.
- Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

5. Data Analysis:

- Quantify the band intensities using densitometry software.
- Determine the ratio of phosphorylated protein to total protein for both AMPK and ACC.
- Compare the phosphorylation levels in D942-treated samples to the vehicle control to assess the extent of AMPK activation.

Table 1: Quantitative Data Summary from Hypothetical Experiment

D942 Concentration (μM)	Relative p-AMPK α (Thr172) / Total AMPK α	Relative p-ACC (Ser79) / Total ACC
0 (Vehicle)	1.00	1.00
1	1.25	1.15
5	2.50	2.10
10	4.80	4.20
25	5.10	4.50
50	4.95	4.40

This table represents example data and should be adapted based on actual experimental results.

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References

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